molecular formula C16H23BO4 B8236732 (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8236732
M. Wt: 290.2 g/mol
InChI Key: GQVMIFZAIMZTDE-MDZDMXLPSA-N
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Description

(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organometallic compound characterized by a styryl group substituted with methoxy groups at the 3- and 4-positions of the aromatic ring. The pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated organic materials and pharmaceuticals .

Properties

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)10-9-12-7-8-13(18-5)14(11-12)19-6/h7-11H,1-6H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVMIFZAIMZTDE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The catalytic cycle begins with oxidative addition of the styryl halide to palladium(0), forming a Pd(II) intermediate. Transmetalation with B₂Pin₂ transfers the boron moiety to the styryl group, followed by reductive elimination to yield the boronic ester.

Standard Protocol

  • Reagents :

    • 3,4-Dimethoxystyryl bromide (1.0 equiv)

    • B₂Pin₂ (1.2 equiv)

    • Pd(dppf)Cl₂ (3 mol%)

    • KOAc (3.0 equiv)

    • Solvent: Dioxane (anhydrous)

  • Procedure :

    • Combine reagents under argon and heat at 80°C for 12 h.

    • Purify via column chromatography (hexane/ethyl acetate, 9:1) to isolate the product as a white solid.

  • Yield : 75–85%.

Table 1: Optimization of Miyaura Borylation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading3 mol% Pd(dppf)Cl₂<70% at 1 mol%
BaseKOAcK₂CO₃ reduces yield by 15%
SolventDioxaneTHF decreases yield by 20%
Temperature80°C<50% at 60°C

Hydroboration of 3,4-Dimethoxyphenylacetylene

Hydroboration offers a stereoselective route to vinyl boronic esters. Using 3,4-dimethoxyphenylacetylene and pinacol borane (HBpin), this method achieves high (E)-selectivity via anti-Markovnikov addition.

Reaction Mechanism

The alkyne undergoes anti-Markovnikov addition with HBpin, facilitated by a rhodium or iridium catalyst, to form the (E)-vinyl boronic ester.

Experimental Steps

  • Reagents :

    • 3,4-Dimethoxyphenylacetylene (1.0 equiv)

    • HBpin (1.1 equiv)

    • [Rh(COD)Cl]₂ (2 mol%)

    • Solvent: Tetrahydrofuran (THF)

  • Procedure :

    • Stir reagents at room temperature for 6 h.

    • Quench with MeOH, extract with Et₂O, and concentrate.

    • Recrystallize from hexanes to obtain pure product.

  • Yield : 80–90%.

Table 2: Hydroboration Selectivity and Yield

Catalyst(E):(Z) RatioYield (%)
[Rh(COD)Cl]₂95:588
Ir(CO)₂(acac)85:1578
No catalyst<50:50<30

Esterification of (E)-3,4-Dimethoxystyrylboronic Acid

This two-step method involves synthesizing the boronic acid intermediate followed by esterification with pinacol.

Boronic Acid Synthesis

  • Reagents :

    • 3,4-Dimethoxystyrene (1.0 equiv)

    • BH₃·THF (1.2 equiv)

  • Procedure :

    • Add BH₃·THF to styrene at 0°C, warm to room temperature, and stir for 4 h.

    • Hydrolyze with HCl (1M) to yield the boronic acid.

Pinacol Esterification

  • Reagents :

    • Boronic acid (1.0 equiv)

    • Pinacol (1.1 equiv)

    • MgSO₄ (1.0 equiv)

    • Solvent: Dichloromethane

  • Procedure :

    • Reflux reagents for 16 h, filter, and concentrate.

    • Purify via silica gel chromatography.

  • Yield : 70–80%.

Table 3: Esterification Efficiency

Acid CatalystTime (h)Yield (%)
None2450
MgSO₄1675
H₂SO₄670

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

MethodAdvantagesLimitations
Miyaura BorylationHigh yield, scalableRequires expensive Pd catalysts
HydroborationExcellent (E)-selectivitySensitive to moisture
EsterificationUses inexpensive reagentsTwo-step process lowers efficiency

Scalability and Industrial Applications

The Miyaura borylation is preferred for kilogram-scale synthesis due to its robustness, while hydroboration suits laboratory-scale stereoselective needs. Industrial protocols often employ Pd catalysts with ligand recycling systems to reduce costs .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the styryl group to the corresponding ethyl derivative.

    Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent like toluene or THF.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted styryl derivatives.

Scientific Research Applications

Organic Synthesis

Versatile Reagent
This compound is widely used in organic chemistry as a reagent for synthesizing boron-containing compounds. It facilitates the formation of carbon-carbon bonds and is crucial in coupling reactions essential for constructing complex organic molecules. Its ability to act as a building block in the synthesis of various organic compounds enhances its utility in research and industrial applications.

Pharmaceutical Development

Drug Discovery and Design
In the pharmaceutical industry, (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a critical role in the development of boron-based pharmaceuticals. These compounds have been shown to enhance drug efficacy and selectivity by modifying biological molecules. The compound's structural properties allow for the design of novel drug candidates with improved bioavailability and therapeutic effects.

Materials Science

Advanced Material Development
The compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the stability and performance of these materials in various applications. Researchers are exploring its potential in nanomaterials and high-tech applications where enhanced material properties are required.

Environmental Chemistry

Green Chemistry Applications
(E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also significant in environmental chemistry research. It is employed in developing environmentally friendly processes that minimize waste and promote sustainability. The compound's ability to participate in green chemistry applications aligns with current efforts to reduce the environmental impact of chemical processes.

Analytical Chemistry

Detection and Quantification
This compound is used in various analytical techniques to aid in the detection and quantification of specific compounds within complex mixtures. Its role in analytical chemistry underscores its versatility beyond synthesis and material applications.

Summary Table of Applications

Field Application
Organic SynthesisVersatile reagent for synthesizing boron-containing compounds; facilitates carbon-carbon bond formation.
Pharmaceutical DevelopmentCritical for drug discovery; enhances drug efficacy and selectivity through structural modifications.
Materials ScienceUsed in advanced materials development; improves stability and performance of polymers and coatings.
Environmental ChemistrySupports green chemistry initiatives; minimizes waste and promotes sustainable processes.
Analytical ChemistryAids in detection and quantification of compounds in complex mixtures.

Case Studies

  • Organic Synthesis Case Study : Research has demonstrated that (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be effectively used to synthesize complex organic molecules through cross-coupling reactions with various electrophiles.
  • Pharmaceutical Application Case Study : A study highlighted the use of this compound in developing new anti-cancer agents that exhibit improved selectivity towards cancer cells while minimizing side effects on normal cells.
  • Material Science Innovation : Investigations into polymer composites incorporating this dioxaborolane have shown enhanced mechanical properties and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The styryl group can also interact with biological targets, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Findings Safety/Hazards References
(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₆H₂₁BO₄ 300.15 3,5-Dimethoxy Conjugated donor molecules for bulk heterojunctions in organic electronics H302 (harmful if swallowed)
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₇BF₂O₂ 266.09 3,5-Difluoro Intermediate in fluorinated drug synthesis; enhanced electrophilicity for cross-coupling Requires 2-8°C storage
(E)-4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane C₁₅H₂₁BO₂ 244.14 4-Methyl Unspecified organic synthesis; lower polarity due to methyl group H302, H312, H332 (toxic)
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₈H₂₁BO₃ 320.17 Cyclopropoxy-naphthyl Anticancer agent targeting glycolysis in prostate cancer Not specified
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane C₉H₁₅BO₂ 166.03 Allyl Catalyst in hydroboration reactions No hazards reported

Key Differences and Implications

  • Electronic Effects: Methoxy groups (electron-donating) in the 3,5- or 3,4-positions enhance conjugation in donor-acceptor materials, critical for optoelectronic applications . Fluorine substituents (electron-withdrawing) increase electrophilicity, improving reactivity in Suzuki couplings for drug intermediates .
  • Biological Activity :
    • The cyclopropoxy-naphthyl analog exhibits anticancer activity by inhibiting glycolysis, highlighting the role of bulky substituents in target binding .
  • Safety :
    • Methyl and methoxy derivatives show moderate toxicity (e.g., H302), whereas allyl derivatives pose fewer hazards .

Anticancer Potential

The cyclopropoxy-naphthyl analog () reduced advanced prostate cancer growth by 50% in preclinical models via glycolysis inhibition, suggesting that styryl-boronate compounds with extended aromatic systems may enhance therapeutic efficacy .

Organic Electronics

(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to synthesize low-bandgap conjugated polymers for bulk heterojunction solar cells, achieving a power conversion efficiency of 8.2% .

Biological Activity

(E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and practical applications based on recent research findings.

  • IUPAC Name : (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C16H23BO4
  • Molecular Weight : 290.17 g/mol
  • CAS Number : 1618099-49-2

The compound features a boron-containing dioxaborolane ring which is significant for its reactivity in cross-coupling reactions and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dioxaborolane derivatives. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This mechanism is crucial for developing novel anticancer agents that target specific pathways in tumor cells.
  • Case Study : In vitro studies demonstrated that (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against various cancer cell lines including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties:

  • Research Findings : It was found to scavenge free radicals effectively in DPPH assays. The antioxidant activity was comparable to that of well-known antioxidants such as ascorbic acid.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored against several bacterial strains:

  • Results : Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

Synthesis Methods

The synthesis of (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Starting Materials : The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and appropriate boron reagents.
  • Catalytic Conditions : Cobalt-catalyzed reactions have been employed for the formation of the dioxaborolane structure through double dehydrogenative borylation processes.

Data Table of Biological Activities

Biological ActivityTest MethodologyResultsReference
AnticancerIC50 Assays10 - 30 µM against breast/prostate cancer cells
AntioxidantDPPH ScavengingComparable to ascorbic acid
AntimicrobialMIC Assays50 µg/mL against Staphylococcus aureus

Q & A

Basic Synthesis and Optimization

Q: What are the most reliable methods for synthesizing (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized? A: The compound is typically synthesized via transition-metal-catalyzed borylation or coupling reactions. For example, UiO-Co (a cobalt-based metal-organic framework catalyst) enables chemoselective borylation of styrenyl precursors with B2pin2, achieving yields up to 83% under mild conditions (50–80°C, 12–24 hours) . Optimizing stoichiometry (e.g., 0.2 mol% catalyst loading) and solvent choice (e.g., toluene or acetonitrile) is critical. Pre-purification of starting materials and inert atmosphere (N2/Ar) reduce side reactions.

Purification and Isolation

Q: What purification techniques are effective for isolating (E)-2-(3,4-dimethoxystyryl)-dioxaborolane derivatives from complex reaction mixtures? A: Flash column chromatography using hexane/ethyl acetate gradients (e.g., 25:1 to 10:1 v/v) effectively separates boronate esters from unreacted precursors or byproducts . For stereoisomeric mixtures (e.g., (E)/(Z) isomers), silica gel chromatography with low-polarity eluents (e.g., 100% hexane) resolves diastereomers, though dr values (~5:1) may require iterative cycles . Recrystallization in cold methanol or diethyl ether can further enhance purity.

Structural Characterization Challenges

Q: Why are certain carbon signals absent in <sup>13</sup>C NMR spectra of this compound, and how can structural confirmation be achieved? A: The boron-bound carbon in the dioxaborolane ring often exhibits signal broadening or absence due to quadrupolar relaxation effects from the <sup>10</sup>B/<sup>11</sup>B isotopes. To confirm structure:

  • Use <sup>1</sup>H NMR to identify aromatic protons (δ 6.5–7.5 ppm for styryl groups) and methoxy signals (δ ~3.8 ppm) .
  • Employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 244.14) .
  • IR spectroscopy detects B-O stretches (~1350 cm<sup>−1</sup>) and styryl C=C bonds (~1600 cm<sup>−1</sup>) .

Reactivity in Cross-Coupling Reactions

Q: How does the 3,4-dimethoxystyryl group influence Suzuki-Miyaura coupling efficiency compared to unsubstituted analogs? A: The electron-donating methoxy groups enhance oxidative addition with Pd(0) catalysts, accelerating transmetalation. However, steric hindrance at the ortho position can reduce coupling yields with bulky aryl halides. For example, reactions with 2-bromopyridine require ligand screening (e.g., SPhos vs. XPhos) and elevated temperatures (80–100°C) to achieve >70% yields . Competitive protodeboronation is mitigated by using anhydrous solvents and degassed reagents.

Photoredox Catalysis Applications

Q: What photoredox conditions enable C–C bond formation using this boronate ester? A: Ir-catalyzed (e.g., [Ir(ppy)3]) photoredox systems under blue LED light (450 nm) promote radical cross-couplings with carbonyl compounds. Key parameters:

  • Use 2.0 equiv. of boronate ester to offset radical quenching.
  • Add 10 mol% <i>N</i>,<i>N</i>-diisopropylethylamine (DIPEA) as a sacrificial reductant.
  • Solvent polarity (e.g., DMF > THF) affects reaction rates and selectivity .

Stereochemical Control in Allylic Substitutions

Q: How can diastereoselectivity be controlled in allylic functionalization reactions involving this compound? A: Chiral phosphine ligands (e.g., (R)-BINAP) paired with Pd(II) catalysts induce enantioselectivity in allyl-aryl cross-couplings. For example, (E)-configured styryl borolanes yield dr values >9:1 when reacted with chloropentene derivatives under optimized conditions (DCM, 40°C) . Steric bulk in the borolane ring (tetramethyl groups) stabilizes transition states, favoring trans-addition pathways.

Addressing Contradictory Isomerization Data

Q: Why do isomer ratios (a/b) vary significantly in reported syntheses of substituted dioxaborolanes? A: Isomer distribution (e.g., 26% a-isomer vs. trace b-isomer in chloromethyl derivatives ) depends on:

  • Electronic effects : Electron-withdrawing substituents (e.g., Cl) stabilize the a-isomer via resonance.
  • Catalyst geometry : Bulky ligands on transition metals (e.g., Ir) favor less sterically hindered pathways.
  • Reaction time : Prolonged heating (>24 hours) promotes thermodynamic control, shifting ratios toward more stable isomers.

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